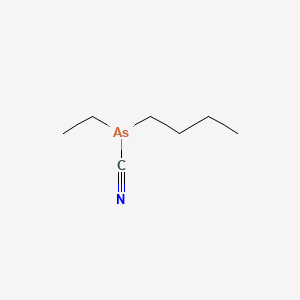
Arsine, butylcyanoethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine, butylcyanoethyl- is an organoarsenic compound that belongs to the class of arsines Arsines are compounds containing an arsenic atom bonded to hydrogen and/or organic groups This particular compound features a butyl group and a cyanoethyl group attached to the arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arsine, butylcyanoethyl- typically involves the reaction of arsenic trichloride with butylcyanoethyl magnesium bromide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The general reaction scheme is as follows:
AsCl3+BuCH2CH2CNMgBr→As(BuCH2CH2CN)3+MgBrCl
Industrial Production Methods
Industrial production of high-purity arsenic compounds, including arsine derivatives, often involves the purification of arsenic trioxide obtained from the roasting of arsenic-containing ores. The purified arsenic trioxide is then reduced to elemental arsenic, which can be further processed to produce various arsine compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Arsine, butylcyanoethyl- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form arsenic oxides.
Reduction: Can be reduced to elemental arsenic under certain conditions.
Substitution: The butyl and cyanoethyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like hydrogen gas or sodium borohydride.
Substitution: Requires nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Forms arsenic trioxide and other arsenic oxides.
Reduction: Produces elemental arsenic.
Substitution: Results in various substituted arsine compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Arsine, butylcyanoethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with certain biomolecules.
Wirkmechanismus
The mechanism of action of arsine, butylcyanoethyl- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can bind to thiol groups in proteins, inhibiting their activity and leading to cellular damage. Additionally, it can generate reactive oxygen species (ROS), which further contribute to its toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsine (AsH3): A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
Triphenylarsine (As(C6H5)3): An organoarsenic compound used in organic synthesis and as a ligand in coordination chemistry.
Stibine (SbH3): A similar compound containing antimony instead of arsenic, also highly toxic and used in the semiconductor industry.
Uniqueness
Arsine, butylcyanoethyl- is unique due to the presence of both butyl and cyanoethyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
64049-06-5 |
|---|---|
Molekularformel |
C7H14AsN |
Molekulargewicht |
187.11 g/mol |
IUPAC-Name |
[butyl(ethyl)arsanyl]formonitrile |
InChI |
InChI=1S/C7H14AsN/c1-3-5-6-8(4-2)7-9/h3-6H2,1-2H3 |
InChI-Schlüssel |
VWDLISDSSKWFSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[As](CC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


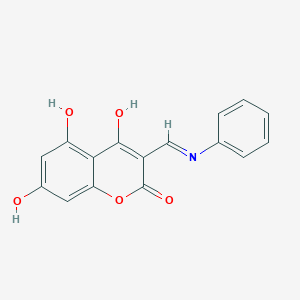
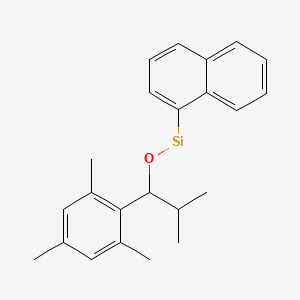
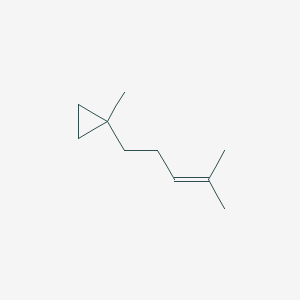

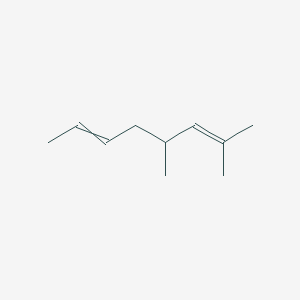
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)
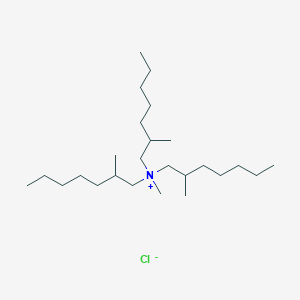
![3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14487238.png)
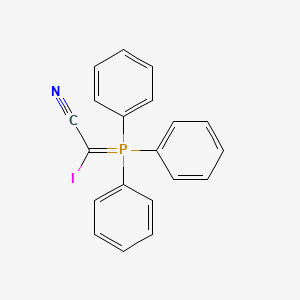

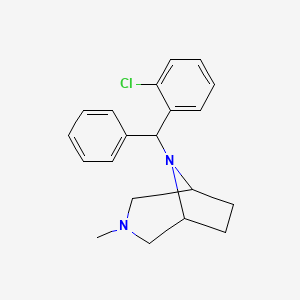
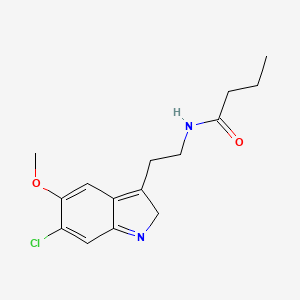
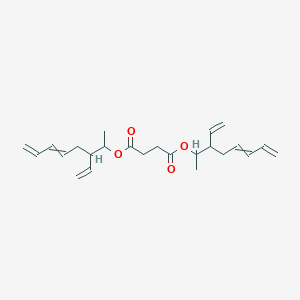
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
